4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
Description
4-(Methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a methylsulfonyl group at the para position and linked to a thiazole ring bearing a 4-nitrophenyl substituent. This compound belongs to a class of heterocyclic amides known for their diverse biological activities, including modulation of enzyme activity and receptor binding . Its structure combines electron-withdrawing groups (methylsulfonyl and nitro) that influence physicochemical properties such as solubility, stability, and binding affinity.
Properties
IUPAC Name |
4-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)14-8-4-12(5-9-14)16(21)19-17-18-15(10-26-17)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMYQZJKYWSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiazole derivatives. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure combines a thiazole ring with a sulfonamide moiety, which is known for its antimicrobial properties.
Chemical Structure and Properties
The compound can be represented by the following IUPAC name:
- IUPAC Name : this compound
Structural Formula
The molecular structure includes:
- A thiazole ring, which contributes to its biological activity.
- A methylsulfonyl group that enhances solubility and reactivity.
- A nitrophenyl substituent that may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in studies involving thiazole derivatives:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl (5a) | 8 | E. coli: 8, S. aureus: 9 |
| Compound 1 | 7 | S. epidermidis: 6 |
These results suggest that the introduction of the methylsulfonyl and nitrophenyl groups enhances the antibacterial efficacy of the thiazole scaffold.
Anticancer Activity
Thiazole derivatives have been recognized for their anticancer potential. In vitro studies have shown that certain thiazole-based compounds can induce apoptosis in cancer cell lines:
- For example, specific analogs have exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong cytotoxic effects .
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Signal Transduction Interference : It could disrupt cellular signaling pathways, altering cellular responses.
- DNA Interaction : The ability to intercalate into DNA may lead to disruptions in replication and transcription processes .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives:
- A study demonstrated that a series of thiazole-benzamide hybrids exhibited significant antimicrobial activity in combination with cell-penetrating peptides, showcasing their potential as hybrid therapeutic agents .
- Another investigation focused on structure-activity relationships (SAR), revealing that specific substitutions on the phenyl ring significantly enhance anticancer activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
*Calculated based on molecular formula.
Key Observations:
- Sulfonyl Group Position : The para-substituted methylsulfonyl group in the target compound contrasts with meta-substituted analogues (e.g., 3-methylsulfonyl in ), which may alter steric and electronic interactions with target proteins .
- Sulfonamide vs. Sulfonyl : Diethylsulfamoyl () introduces a bulkier substituent, possibly reducing membrane permeability compared to the methylsulfonyl group .
Physicochemical and Spectral Properties
- IR/NMR : The methylsulfonyl group exhibits characteristic S=O stretches at ~1150–1350 cm⁻¹ (IR) and deshielded aromatic protons in 1H NMR .
- Solubility : The nitro group reduces aqueous solubility compared to pyridinyl or morpholine derivatives (), necessitating formulation optimization .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Nitro and sulfonyl groups enhance binding to charged or polar enzyme active sites but may reduce bioavailability.
- Thiazole Flexibility: Bulky substituents (e.g., 4-phenoxyphenyl in ) improve selectivity but limit metabolic stability .
- Sulfonyl Position : Para-substitution on benzamide optimizes spatial alignment with target proteins compared to meta variants .
Q & A
Basic: What synthetic strategies are effective for preparing 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide?
Methodological Answer:
A common approach involves coupling a sulfonyl chloride derivative with a thiazol-2-amine precursor. For example:
Thiazole ring formation : React 4-(4-nitrophenyl)thiazol-2-amine with 4-(methylsulfonyl)benzoyl chloride in dichloromethane using triethylamine as a base (yields ~60–88%) .
Optimization : Use catalytic dimethylaminopyridine (DMAP) to enhance reaction efficiency and reduce side products .
Crystallization : Purify the product via recrystallization from acetone or ethanol to obtain single crystals for structural validation .
Basic: How can the molecular structure and purity of this compound be validated?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm the spatial arrangement of the thiazole, benzamide, and nitro groups (e.g., using a Bruker D8 VENTURE diffractometer) .
- Spectroscopic techniques :
- HPLC-MS : Ensure >95% purity using reverse-phase chromatography coupled with mass spectrometry .
Advanced: How do structural modifications (e.g., nitro vs. methylsulfonyl groups) influence bioactivity?
Methodological Answer:
- Nitro group role : The 4-nitrophenyl moiety enhances electron-withdrawing effects, improving binding to enzymes like tyrosinase or kinases (IC reduced by ~30% compared to methyl analogs) .
- Methylsulfonyl group : Increases hydrophilicity and metabolic stability, as shown in pharmacokinetic studies (t extended by 2-fold vs. non-sulfonylated analogs) .
- SAR studies : Replace the nitro group with halogens (e.g., Cl) to evaluate antibacterial activity via agar diffusion assays .
Advanced: What computational methods are suitable for predicting binding modes of this compound with target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosinase PDB: 2Y9X). Key residues (His, Cys) often form hydrogen bonds with the nitro and sulfonyl groups .
- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to predict electrostatic potential surfaces, highlighting nucleophilic attack sites .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding) .
Advanced: How can contradictory data on synthetic yields or bioactivity be resolved?
Methodological Answer:
- Yield discrepancies : Varying reaction conditions (e.g., solvent polarity, temperature) impact nucleophilic substitution efficiency. For instance, dichloromethane yields 60%, while DMF improves to 88% due to better solubility .
- Bioactivity variability :
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Kinase inhibition : The thiazole core and nitro group make it a candidate for inhibiting Nek2/Hec1 kinases (IC ~0.5 µM in preliminary assays) .
- Antimicrobial studies : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ~8 µg/mL) .
- Probe development : Label with C-methylsulfonyl for tracing metabolic pathways in hepatocyte models .
Advanced: What strategies optimize the compound’s solubility and bioavailability?
Methodological Answer:
- Co-crystallization : Use co-formers like saccharin to enhance aqueous solubility (up to 2.5 mg/mL vs. 0.8 mg/mL pure) .
- Prodrug design : Convert the nitro group to an amine via catalytic hydrogenation, improving intestinal absorption (C increased by 40% in rat models) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to prolong circulation half-life .
Advanced: How does the compound’s conformation affect its reactivity in click chemistry?
Methodological Answer:
- Thiol-ene reactions : The methylsulfonyl group stabilizes the transition state in thiol-ene additions (k ~0.15 min vs. 0.08 min for non-sulfonylated analogs) .
- Triazole formation : React with azides under Cu(I) catalysis; steric hindrance from the nitro group reduces regioselectivity (1,4- vs. 1,5-triazole ratio = 3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
